molecular formula C25H17ClN2S B2702634 (Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile CAS No. 478065-17-7

(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile

Cat. No. B2702634
CAS RN: 478065-17-7
M. Wt: 412.94
InChI Key: DWNATDYGXJWTIC-PXLXIMEGSA-N
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Description

The compound “(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile” is an organic compound containing a quinoline ring, a phenyl group, and a nitrile group. The presence of the nitrile group suggests that the compound could have potential applications in organic synthesis or medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile group, the quinoline ring, and the phenyl group. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the nitrile group could influence its polarity and solubility .

Scientific Research Applications

Enzymatic Activity Enhancement

  • The compound and its derivatives have been synthesized and evaluated for their ability to enhance enzymatic activities, specifically α-amylase. In a study, thienoquinolinones, a related group of compounds, showed potent activity in enhancing the enzyme's ability to produce α-D-glucose, with certain derivatives multiplying the activity up to eightfold (Abass, 2007).

Sensing Biological Zn(II)

  • Fluorescein-based dyes derivatized with 8-aminoquinoline, closely related to the compound , have been developed for sensing Zn(II) ions in biological systems. These dyes, QZ1 and QZ2, offer large dynamic ranges and specificity for Zn(II), with potential applications in intracellular Zn(II) detection (Nolan et al., 2005).

Antileukotrienic Activity

  • Derivatives of the specified compound have been explored as potential antileukotrienic agents, showing promise in the inhibition of arachidonic acid-induced platelet aggregation. This suggests potential applications in treatments targeting inflammatory processes (Jampílek et al., 2004).

Antioxidant and Antimicrobial Properties

  • Sulfur-containing quinoline derivatives, including structures similar to the specified compound, are noted for their antioxidant and antimicrobial properties. These compounds are also of interest for their potential in anti-stress therapy and as fluorophores in studying biological systems (Aleksanyan & Hambardzumyan, 2014).

Cytotoxic Activity Against Cancer Cell Lines

  • Symmetrical disulfides derived from the quinolin-4(1H)-one skeleton, related to the compound in focus, have shown significant cytotoxicity against various cancer cell lines. This highlights their potential as therapeutic agents in cancer treatment (Soural et al., 2009).

Safety and Hazards

As with any chemical compound, handling “(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity and potential development into a drug .

properties

IUPAC Name

(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2S/c26-23-12-10-18(11-13-23)17-29-25-21(14-20-8-4-5-9-24(20)28-25)15-22(16-27)19-6-2-1-3-7-19/h1-15H,17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNATDYGXJWTIC-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile

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